
Tadalafil Ketolactam
描述
Tadalafil Ketolactam is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension . This compound is a modified form of Tadalafil, designed to enhance its pharmacological properties and reduce potential side effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tadalafil Ketolactam involves several steps, starting from the basic structure of Tadalafil. The process typically includes the following steps:
Formation of the Tetrahydro-β-carboline Core: This is achieved through the Pictet-Spengler reaction, where (D)-tryptophan methyl ester reacts with piperonal.
Cyclization and Ketolactam Formation: The intermediate product undergoes cyclization with chloroacetyl chloride and methylamine to form the ketolactam structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .
化学反应分析
Types of Reactions: Tadalafil Ketolactam undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
科学研究应用
Tadalafil Ketolactam has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of structural modifications on phosphodiesterase inhibition.
Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other conditions beyond erectile dysfunction.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Tadalafil Ketolactam exerts its effects by selectively inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and vasodilation. The molecular targets include the corpus cavernosum in the penis and vascular smooth muscle cells
生物活性
Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, is primarily recognized for its effectiveness in treating erectile dysfunction (ED). However, recent studies have highlighted its potential biological activities beyond this primary indication, particularly concerning its derivative, Tadalafil Ketolactam. This article delves into the biological activity of this compound, examining its effects on various biological systems, mechanisms of action, and clinical implications.
This compound exhibits its biological activity primarily through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle tissues. This action facilitates vasodilation and enhances blood flow, particularly in the corpus cavernosum of the penis. Additionally, Tadalafil has been shown to interact with other phosphodiesterases, including PDE11, at higher concentrations, which may influence its pharmacological profile and side effects .
1. Erectile Dysfunction
This compound has demonstrated significant efficacy in improving erectile function in men with ED. A study involving 2,102 men showed that tadalafil significantly improved erectile function scores compared to placebo groups. The International Index of Erectile Function (IIEF) scores indicated mean improvements of 6.5 and 8.6 for doses of 10 mg and 20 mg respectively (P < 0.001) .
2. Immunomodulatory Effects
Recent research indicates that this compound may modulate immune responses by influencing myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). In patients with head and neck squamous cell carcinoma (HNSCC), tadalafil treatment resulted in a significant reduction in MDSCs and Treg concentrations while increasing CD8+ T cell populations reactive to tumor antigens . This suggests a potential role for this compound in enhancing anti-tumor immunity.
Case Study: Melanoma Treatment
In a pilot study focusing on melanoma patients, tadalafil was found to reduce nitric oxide production by MDSCs infiltrating metastatic lesions. This reduction was associated with an increase in CD8+ T cell activity among stable patients undergoing treatment . The findings suggest that tadalafil may enhance immune responses against tumors by altering the tumor microenvironment.
Efficacy in Post-Prostatectomy Recovery
A randomized controlled trial examined the effects of tadalafil on erectile function recovery following nerve-sparing radical prostatectomy (NSRP). The study reported that tadalafil administered once daily significantly improved unassisted erectile function compared to placebo after a washout period . These results underscore the rehabilitative potential of tadalafil in post-surgical patients.
Summary Table of Biological Activities
属性
IUPAC Name |
(6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-24-10-19(27)25-15(22(24)29)9-16(26)13-4-2-3-5-14(13)23-21(28)20(25)12-6-7-17-18(8-12)31-11-30-17/h2-8,15,20H,9-11H2,1H3,(H,23,28)/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMXALYUYHSADD-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC(=O)C3=CC=CC=C3NC(=O)C2C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC(=O)C3=CC=CC=C3NC(=O)[C@H]2C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858413 | |
Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346605-38-6 | |
Record name | Tadalafil ketolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346605386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。